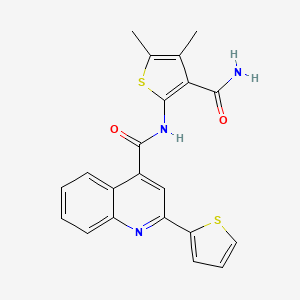

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

描述

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic small molecule featuring a quinoline core substituted with a thiophen-2-yl group at position 2 and a carboxamide group at position 2. The carboxamide moiety is linked to a 3-carbamoyl-4,5-dimethylthiophen-2-yl heterocycle, which introduces hydrogen-bonding capacity and steric bulk. This compound is structurally analogous to bioactive quinoline derivatives, which are often explored for anticancer, antimicrobial, and kinase-inhibitory properties . Its synthesis likely involves coupling reactions between activated quinoline carboxylic acid derivatives and aminothiophene precursors, followed by purification via chromatography or crystallization .

属性

IUPAC Name |

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S2/c1-11-12(2)28-21(18(11)19(22)25)24-20(26)14-10-16(17-8-5-9-27-17)23-15-7-4-3-6-13(14)15/h3-10H,1-2H3,(H2,22,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQSLCAAHLQJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer therapies. This article reviews the biological activity of this compound based on recent studies and findings.

The compound is characterized by its unique structure, which includes a quinoline backbone fused with thiophene rings and a carbamoyl group. The molecular formula is , and it exhibits properties typical of both quinoline and thiophene derivatives.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including compounds similar to this compound. For instance, a related quinoline-4-carboxamide demonstrated significant activity against various life stages of Plasmodium parasites, particularly through the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites .

Summary of Antimalarial Findings

| Compound | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| DDD107498 | Low nanomolar activity against Plasmodium yoelli | Inhibition of PfEF2 | |

| Compound 27 | Active against late-stage gametocytes | Antigametocidal properties |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. This compound has shown promise in inducing apoptosis in various cancer cell lines. For example, studies indicated that similar compounds effectively suppressed the proliferation of colon, pancreatic, and breast cancer cells through mechanisms involving oxidative stress and DNA damage .

Summary of Anticancer Findings

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : By targeting PfEF2 in malaria parasites.

- Induction of Apoptosis : Through modulation of signaling pathways involved in cell survival and death in cancer cells.

- Oxidative Stress : Inducing DNA damage leading to cell cycle arrest and apoptosis.

Case Studies

- Antimalarial Efficacy : A study evaluated the efficacy of a quinoline derivative against Plasmodium falciparum using both in vitro assays and in vivo models, demonstrating significant reduction in parasitemia levels .

- Anticancer Evaluation : A series of quinoline derivatives were screened for their cytotoxic effects on various cancer cell lines, revealing that modifications to the structure could enhance potency against specific types such as colorectal cancer .

科学研究应用

Biological Activities

The biological activity of N-(3-Carbamoyl-4,5-dimethylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been investigated primarily in the context of its potential as a pharmaceutical agent. Compounds containing thiophene rings are often associated with diverse biological properties, including:

- Anticancer Activity : Research indicates that compounds similar to this one exhibit significant activities against various cancer cell lines. Thiophene derivatives have shown promise in anticancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, making it a candidate for further exploration in the development of new antibiotics.

- Acetylcholinesterase Inhibition : There is potential for this compound to act as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Formation of the Quinoline Core : This involves cyclization reactions that create the quinoline structure.

- Introduction of Thiophene Groups : Substituting thiophene rings onto the quinoline structure through electrophilic aromatic substitution or similar reactions.

- Carbamoyl Group Addition : The final step often includes the introduction of the carbamoyl moiety, which can enhance the biological activity of the compound.

These synthetic routes allow for modifications that can enhance biological activity or alter physicochemical properties.

Anticancer Research

A study conducted on derivatives of quinoline and thiophene revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.

Neuroprotective Effects

In vitro studies have shown that certain derivatives can inhibit acetylcholinesterase effectively, suggesting their potential use in treating Alzheimer's disease. For instance, a derivative demonstrated an IC50 value of 2.7 µM against acetylcholinesterase, indicating strong inhibitory activity .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related quinoline carboxamides:

Physicochemical and Pharmacokinetic Properties

- Solubility : The carbamoyl group enhances water solubility compared to hydrophobic substituents like phenyl or methylfuryl .

- Metabolic Stability : Thiophene rings are prone to oxidation, but dimethyl substitution (target compound) may reduce metabolic degradation compared to unsubstituted thiophenes () .

- Crystallography: Structural studies using SHELX software () confirm the planar quinoline-thiophene system, which facilitates π-π stacking in target binding .

常见问题

Q. What are the recommended synthetic routes and characterization methods for this compound?

- Methodological Answer : The synthesis of quinoline-carboxamide derivatives typically involves multi-step protocols. For the target compound, a plausible route could include:

Core Formation : Construct the quinoline ring via Friedländer or Pfitzinger condensation using substituted acetophenones and aminothiophene precursors .

Carboxamide Coupling : Use peptide coupling agents (e.g., EDCI/HOBt) to conjugate the quinoline-4-carboxylic acid intermediate with the thiophene-2-carbamoyl moiety .

Characterization :

- NMR : Assign peaks for aromatic protons (quinoline C2/C4 and thiophene substituents) and carbamoyl NH signals (δ ~10-12 ppm). Discrepancies in splitting patterns may indicate rotameric forms .

- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the quinoline-thiophene scaffold .

- Elemental Analysis : Validate purity (>95%) for novel compounds .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : While specific toxicity data for this compound is unavailable, analogous quinoline derivatives require:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Contain with inert absorbents (e.g., sand) and avoid aqueous washing to prevent environmental release .

Always consult institutional chemical hygiene plans before use.

Q. How can preliminary biological activity screening be designed?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Test against Mycobacterium tuberculosis (MIC assays) due to quinoline derivatives' antitubercular potential .

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays, given thiophene-carboxamide motifs' affinity for ATP-binding pockets .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis spectra .

- Molecular Docking : Use AutoDock Vina to model interactions with tuberculosis target InhA (PDB: 4DQU). Prioritize binding poses where the carbamoyl group hydrogen-bonds with catalytic residues (e.g., Tyr158) .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer : Design analogs with:

- Thiophene Modifications : Replace dimethyl groups with halogens to assess steric/electronic effects on potency .

- Quinoline Substitutions : Introduce electron-withdrawing groups (e.g., -NO2) at C2 to enhance π-stacking with DNA/enzyme pockets .

Evaluate SAR using dose-response curves (IC50) and correlate with computed descriptors (e.g., logP, polar surface area).

Q. How should contradictory spectroscopic or crystallographic data be resolved?

- Methodological Answer :

- X-ray Crystallography : If NMR suggests multiple conformers, grow single crystals (solvent: DCM/hexane) and solve the structure via SHELXL . Compare bond lengths/angles with DFT-optimized geometries .

- Dynamic NMR : For temperature-dependent peak splitting, run variable-temperature (VT) NMR (25–60°C) to identify rotational barriers in the carbamoyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。